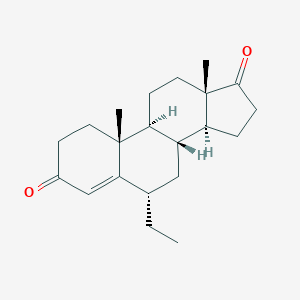
6-Ethylandrost-4-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylandrost-4-ene-3,17-dione, also known as ATD, is a synthetic steroid and aromatase inhibitor. It is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes.
Wirkmechanismus
6-Ethylandrost-4-ene-3,17-dione acts as an aromatase inhibitor by binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This leads to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
6-Ethylandrost-4-ene-3,17-dione has been shown to have a range of biochemical and physiological effects. In studies on breast cancer cells, 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors. In studies on bone density, 6-Ethylandrost-4-ene-3,17-dione has been shown to increase bone mineral density in postmenopausal women. In studies on cardiovascular health, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve lipid profiles and decrease markers of inflammation. In studies on cognitive function, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethylandrost-4-ene-3,17-dione is a useful tool for investigating the role of estrogen in various physiological and biochemical processes. Its ability to inhibit aromatase allows researchers to manipulate estrogen levels in a controlled manner. However, 6-Ethylandrost-4-ene-3,17-dione also has limitations. Its effects on estrogen levels may not be specific to aromatase inhibition, as it has been shown to have other effects on the body as well. Additionally, the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment may vary depending on the specific research question being investigated.
Zukünftige Richtungen
There are many future directions for research on 6-Ethylandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for breast cancer. 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on cognitive function. 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults, and further research is needed to determine its potential as a treatment for cognitive decline. Additionally, further research is needed to determine the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment for various conditions.
Synthesemethoden
6-Ethylandrost-4-ene-3,17-dione can be synthesized through a multi-step process starting from androstenedione. The first step involves the reaction of androstenedione with ethylmagnesium bromide to form 6-ethyl-androstenedione. This is followed by oxidation with chromic acid to form 6-ethyl-androstenedione-3,17-dione. Finally, reduction with sodium borohydride yields 6-ethylandrost-4-ene-3,17-dione.
Wissenschaftliche Forschungsanwendungen
6-Ethylandrost-4-ene-3,17-dione is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes. Aromatase is an enzyme that converts androgens to estrogens. Inhibition of aromatase can lead to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione is often used in studies investigating the role of estrogen in the development of breast cancer, as well as in studies investigating the effects of estrogen on bone density, cardiovascular health, and cognitive function.
Eigenschaften
CAS-Nummer |
156264-67-4 |
|---|---|
Produktname |
6-Ethylandrost-4-ene-3,17-dione |
Molekularformel |
C11 H14 N2 O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(6S,8R,9S,10R,13S,14S)-6-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O2/c1-4-13-11-15-16-5-6-19(23)21(16,3)10-8-17(15)20(2)9-7-14(22)12-18(13)20/h12-13,15-17H,4-11H2,1-3H3/t13-,15-,16-,17-,20+,21-/m0/s1 |
InChI-Schlüssel |
FCLHZVTXXAVKHH-QAXSQSOOSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
SMILES |
CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Kanonische SMILES |
CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Synonyme |
6-EDNPED 6-ethylandrost-4-ene-3,17-dione 6-ethylandrost-4-ene-3,17-dione, 6beta isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)
![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)